![molecular formula C10H18Cl2N2 B3186261 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride CAS No. 1217471-79-8](/img/structure/B3186261.png)
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride is a chemical compound with significant applications in various fields. It is known for its role as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs used to treat neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride typically involves the reaction of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: It is a key intermediate in the production of drugs used to treat neurological disorders such as Alzheimer’s disease.
Industry: The compound is used in the manufacture of various chemical products, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The exact pathways and targets can vary, but it often involves modulation of neurotransmitter systems in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(1S)-1-(Dimethylamino)ethyl]phenol: This compound is structurally similar and is also used as an intermediate in pharmaceutical synthesis.
N-Ethylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester: Another related compound with similar applications in drug synthesis.
Uniqueness
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride is unique due to its specific structure, which allows it to interact with certain biological targets effectively. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1217471-79-8 |
|---|---|
Molekularformel |
C10H18Cl2N2 |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
3-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(11)9-5-4-6-10(7-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
CPXYJZKBXLNXSC-JZGIKJSDSA-N |
SMILES |
CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
Kanonische SMILES |
CC(C1=CC(=CC=C1)N(C)C)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


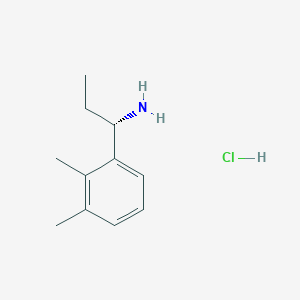


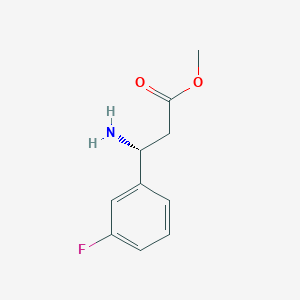
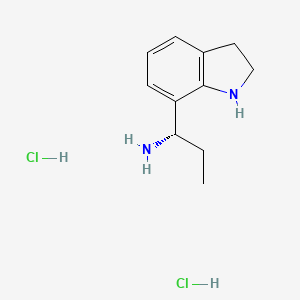
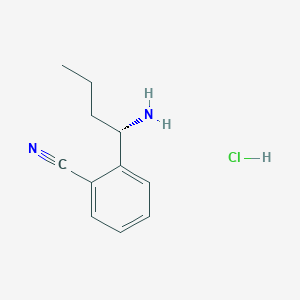
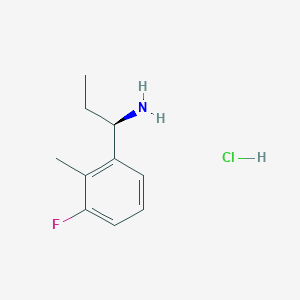


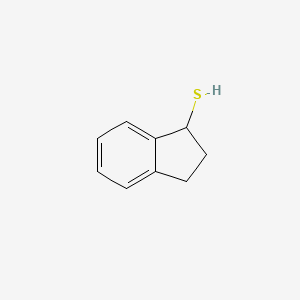
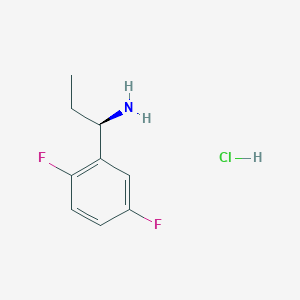
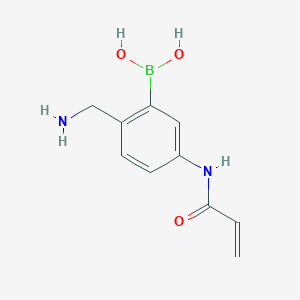

![3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid](/img/structure/B3186269.png)
